molecular formula C21H28N4O4 B5577362 N-环己基-N-{[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}-4-吗啉甲酰胺

N-环己基-N-{[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}-4-吗啉甲酰胺

货号 B5577362
分子量: 400.5 g/mol
InChI 键: RPTGKYUTMNISDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of molecules with potential biological activities.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes, including condensation reactions and cyclization. For example, Lu et al. (2021) described the synthesis of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, through condensation and cyclization starting from 2,6-difluorobenzonitrile (Lu et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like X-ray crystallography. For instance, the study by Fun et al. (2010) on a related compound provides insights into the molecular structure, revealing envelope conformations of certain rings in the molecule (Fun et al., 2010).

Chemical Reactions and Properties

The chemical properties of such compounds can vary, but often include reactivity typical of the functional groups present. The study by Taha et al. (2014) on a related oxadiazole compound details some typical reactions, like cyclization, that these molecules undergo (Taha et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are key to understanding these compounds. The crystal structure analysis as done by Lu et al. (2021) gives insight into the physical properties (Lu et al., 2021).

科学研究应用

新型缩氨基脲及其抗惊厥活性

Rajak 等人的一项研究(2013 年)合成了具有抗惊厥活性的新型缩氨基脲,强调了结构特征对这种活性的重要性。虽然没有直接提到具体化合物,但这项研究突出了恶二唑衍生物在药物化学中的相关性,特别是在神经系统疾病的背景下 (Rajak 等人,2013 年)

1,2,4-三唑衍生物的抗菌活性

Bektaş 等人(2010 年)专注于 1,2,4-三唑衍生物的合成和抗菌活性,表明此类化合物在对抗微生物感染中具有实用性。该研究强调了恶二唑和相关杂环化合物在开发新型抗菌剂中的潜力 (Bektaş 等人,2010 年)

新型环状二肽基脲

Sañudo 等人(2006 年)合成了一类新型环状二肽基脲,展示了将恶二唑单元整合到肽模拟物框架中的多功能性。这种方法可能对设计具有潜在治疗应用的生物活性化合物产生影响 (Sañudo 等人,2006 年)

杂环衍生物合成

Bacchi 等人(2005 年)探索了通过钯催化的反应合成杂环衍生物,突出了恶二唑和相关结构在创建复杂分子中的作用。这项工作强调了此类衍生物在有机合成和潜在工业应用中的重要性 (Bacchi 等人,2005 年)

抗叶酸特性

Degraw 等人(1992 年)研究了新型化合物的抗叶酸特性,揭示了环己烷衍生物在癌症研究中的用途。虽然与所讨论的具体化学物质没有直接关联,但它展示了可以应用类似结构来解决关键健康问题的更广泛背景 (Degraw 等人,1992 年)

属性

IUPAC Name

N-cyclohexyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-27-18-9-7-16(8-10-18)20-22-19(29-23-20)15-25(17-5-3-2-4-6-17)21(26)24-11-13-28-14-12-24/h7-10,17H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGKYUTMNISDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。